molecular formula C16H21ClN2O5 B2762787 Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate CAS No. 2138167-43-6

Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate

Cat. No. B2762787
CAS RN: 2138167-43-6
M. Wt: 356.8
InChI Key: UMGDWWCLWZGEBQ-UHFFFAOYSA-N
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Description

“Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group, a chloro-nitrophenyl group, and an oxane ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions . The tert-butyl group attached to the nitrogen of the carbamate function indicates that this compound is N-protected, commonly using a tert-butoxycarbonyl (Boc) group, which is a standard protecting group in organic synthesis.


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.


Chemical Reactions Analysis

Tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Scientific Research Applications

Asymmetric Synthesis via Sulfinimines

Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate serves as a valuable reagent in asymmetric synthesis. Specifically, it has been employed in the stereoselective synthesis of N-heterocycles via sulfinimines. Researchers have utilized this compound to access structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These N-heterocycles often mimic structural motifs found in natural products and therapeutically relevant compounds .

Antibacterial Activity

In vitro studies have evaluated the antibacterial properties of tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate. At concentrations of 10 μg/disc, it was screened against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). Further investigations into its antibacterial mechanisms and potential clinical applications are warranted .

Organic Synthesis

Researchers have utilized tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate in various organic synthesis pathways. Notably, it has been involved in acetonization, Boc protection, and N-methoxy-N-methyl amidation reactions. These synthetic routes highlight its versatility and utility in constructing complex molecular architectures .

Crystal Engineering

The compound’s crystal structure has been studied, revealing insights into its packing arrangements and intermolecular interactions. Such investigations contribute to the field of crystal engineering, where understanding molecular packing aids in designing functional materials with specific properties .

Chiral Auxiliaries

As a chiral auxiliary, tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate plays a crucial role in controlling stereochemistry during chemical transformations. Its enantiopure form has become a gold standard in asymmetric synthesis, enabling the creation of optically active compounds with high selectivity .

Drug Discovery and Medicinal Chemistry

Given its unique structural features, researchers may explore tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate as a scaffold for designing novel drug candidates. By modifying its substituents, medicinal chemists can potentially develop compounds with improved pharmacological properties .

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds like 4-tert-Butylphenol are known to be irritants and potential endocrine disruptors .

properties

IUPAC Name

tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O5/c1-15(2,3)24-14(20)18-16(6-8-23-9-7-16)11-4-5-12(17)13(10-11)19(21)22/h4-5,10H,6-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGDWWCLWZGEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate

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